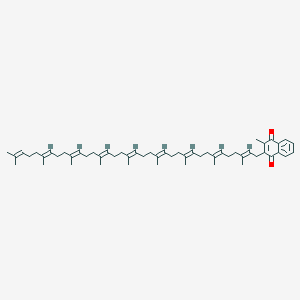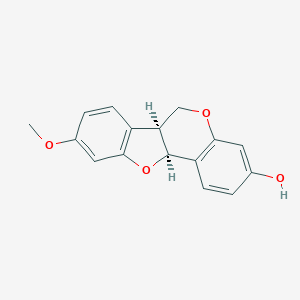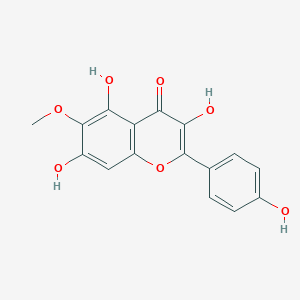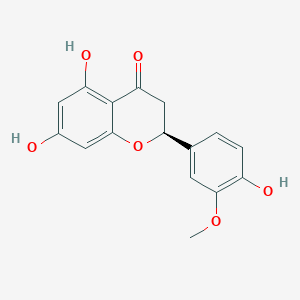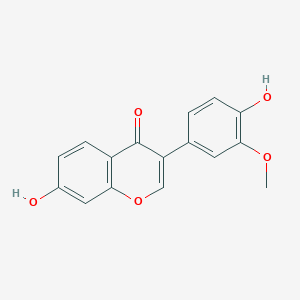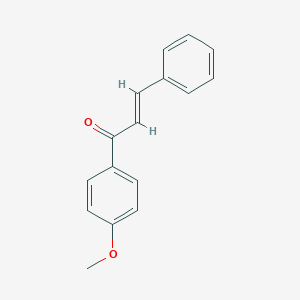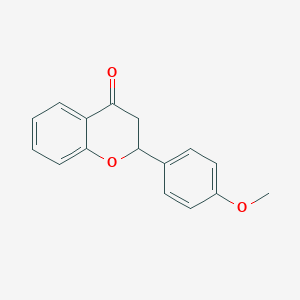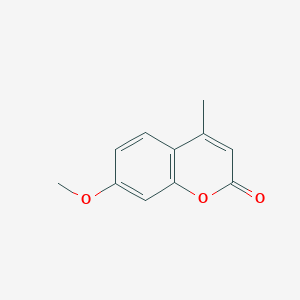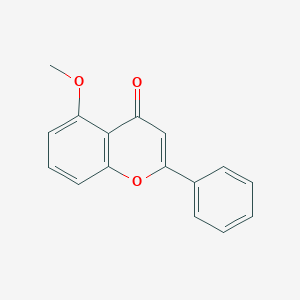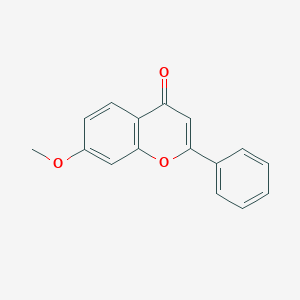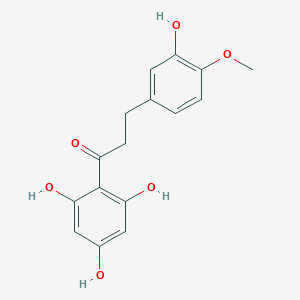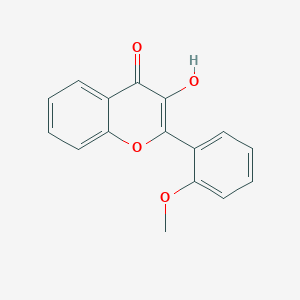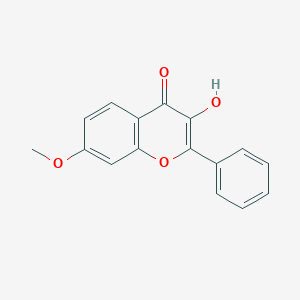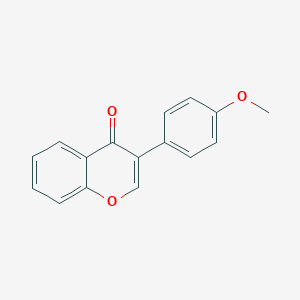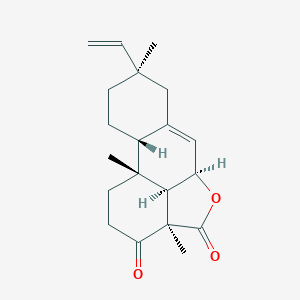
Momilactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momilactones are lactones derived from rice husk . They are naturally found in rice and moss . Momilactone A (MA) is a diterpenoid secondary metabolite involved in the defense mechanism of the plant . It has beneficial properties including allelopathy, antimicrobials, antioxidants, anti-chronic diseases, anti-inflammation, and anticancer .
Synthesis Analysis
Momilactones are synthesized from geranylgeranyl diphosphate through cyclization steps . The biosynthetic gene cluster is located on chromosome 4 of the rice genome . The His-CpMAS protein expressed in E. coli has been shown to synthesize momilactone A in an in vitro reaction using pimaradienolide as a substrate .Molecular Structure Analysis
Momilactones have a basic structure that refers to the (9β-H)-pimarane skeleton bearing a γ-butyrolactone . The molecular formula of Momilactone A is C20H26O3 .Chemical Reactions Analysis
Momilactone A is produced in response to pathogen attacks, biotic elicitors such as chitosan and cantharidin, and abiotic elicitors such as UV irradiation and CuCl2 . These factors elevate momilactone production through jasmonic acid-dependent and independent signaling pathways .Physical And Chemical Properties Analysis
Momilactone A has an average mass of 314.419 Da and a monoisotopic mass of 314.188202 Da .Applications De Recherche Scientifique
Plant Defense and Agricultural Chemicals :
- Momilactones, including Momilactone A, are allelochemicals found in rice and moss, playing a significant role in plant defense. They have been identified as potential lead compounds for developing crop-friendly herbicides and agents with antifungal and antibacterial properties. Moreover, some of these compounds show cytotoxicity against cancer cell lines, highlighting their potential in medical applications (Zhao et al., 2018).
Stress Tolerance in Plants :
- Studies on rice cultivars have shown that Momilactone A and B play a role in drought and salinity tolerance in rice, with a higher correlation with drought tolerance than weed resistance. This suggests that these compounds could be used to develop bioactive reagents aimed at reducing salinity and drought stresses in rice (Xuan et al., 2016).
Anticorrosion Properties :
- Momilactone A, isolated from rice hulls, has been investigated for its green inhibitor properties. It exhibits highly efficient inhibition and represents the first compound isolated from rice hulls for green inhibition properties, specifically for the corrosion inhibition of mild steel in acidic solutions (Prabakaran et al., 2017).
Anticancer Activity :
- Research has demonstrated that Momilactone B, closely related to Momilactone A, has antitumor efficacy by inducing apoptosis in blood cancer cells, suggesting potential for therapeutic applications in cancer treatment (Lee et al., 2008).
Comparative Efficacy of Momilactones :
- In a comparative study, Momilactones A and B showed varying degrees of antibacterial, fungicidal, antioxidant, and herbicidal activities. This study provides insights into the differential applications of these two compounds in various fields, including agriculture and medicine (Fukuta et al., 2007).
Chemical Defence in Moss :
- The gene HpDTC1 in the moss Hypnum plumaeforme, responsible for momilactone biosynthesis, was found to be up-regulated in response to stress, indicating a role in chemical defense against abiotic and biotic stress. This suggests the evolutionary conservation of momilactone-based defense mechanisms across different plant species (Okada et al., 2016).
Orientations Futures
Promising strategies for future research include improving the efficiency of momilactone extraction and isolation from plant sources, increasing momilactone production using synthetic models, generating crops that accumulate greater momilactone contents through genetic engineering approaches, discovering new applications that combine momilactones with other prospective substances for enhancing targeted biological properties and preventing undesirable impacts, and employing smart farming for optimizing the application of momilactones, monitoring their levels, and promoting sustainable agriculture .
Propriétés
Numéro CAS |
51415-07-7 |
|---|---|
Nom du produit |
Momilactone A |
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione |
InChI |
InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1 |
Clé InChI |
MPHXYQVSOFGNEN-JGHPTVLTSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C |
SMILES |
CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |
SMILES canonique |
CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |
melting_point |
235-236°C |
Description physique |
Solid |
Synonymes |
momilactone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



